molecular formula C10H12FNO B13909465 1-(Amino(4-fluorophenyl)methyl)cyclopropanol

1-(Amino(4-fluorophenyl)methyl)cyclopropanol

Katalognummer: B13909465
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: IOTBWPKEWGIGGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Amino(4-fluorophenyl)methyl)cyclopropanol is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound features a cyclopropanol ring substituted with an amino group and a 4-fluorophenyl group, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 1-(Amino(4-fluorophenyl)methyl)cyclopropanol typically involves the reaction of cyclopropanol with 4-fluorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(Amino(4-fluorophenyl)methyl)cyclopropanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Amino(4-fluorophenyl)methyl)cyclopropanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Amino(4-fluorophenyl)methyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Amino(4-fluorophenyl)methyl)cyclopropanol can be compared with other similar compounds, such as:

    1-(Amino(4-chlorophenyl)methyl)cyclopropanol: Similar structure but with a chlorine atom instead of fluorine.

    1-(Amino(4-bromophenyl)methyl)cyclopropanol: Similar structure but with a bromine atom instead of fluorine.

    1-(Amino(4-methylphenyl)methyl)cyclopropanol: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C10H12FNO

Molekulargewicht

181.21 g/mol

IUPAC-Name

1-[amino-(4-fluorophenyl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)9(12)10(13)5-6-10/h1-4,9,13H,5-6,12H2

InChI-Schlüssel

IOTBWPKEWGIGGE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C(C2=CC=C(C=C2)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.